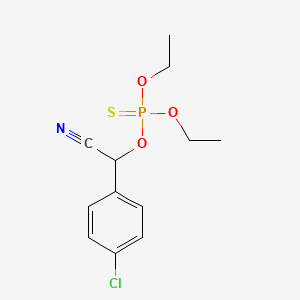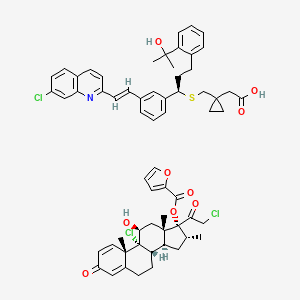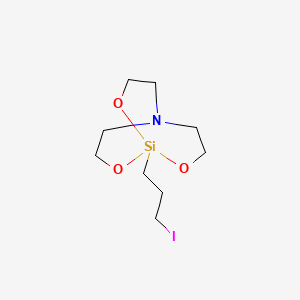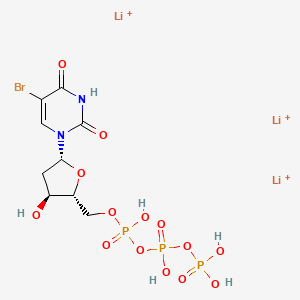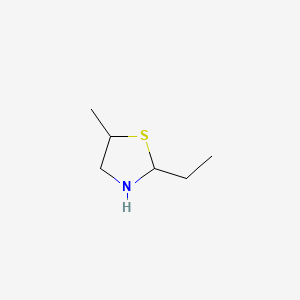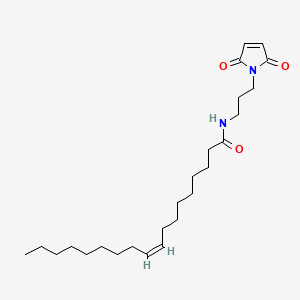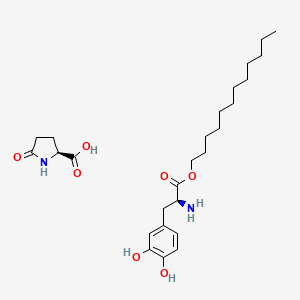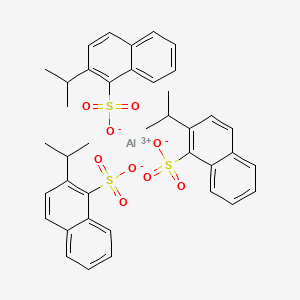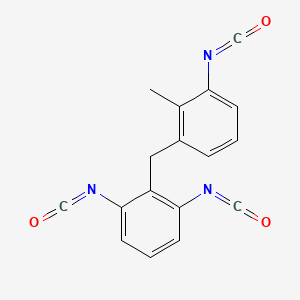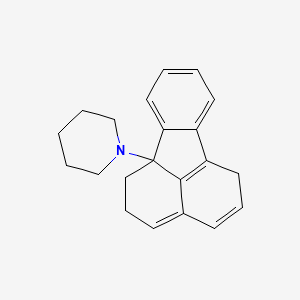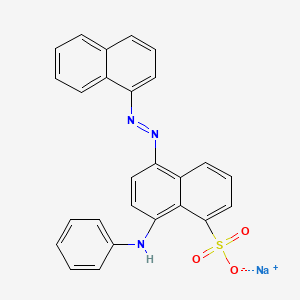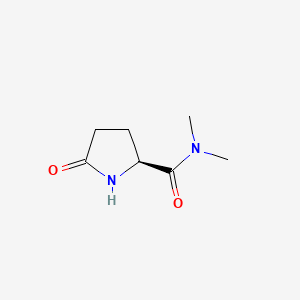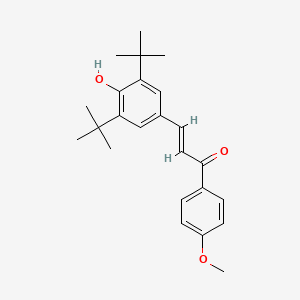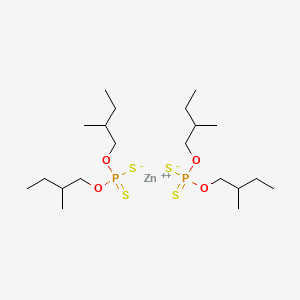
O,O'-Bis(2-methylbutyl) hydrogen dithiophosphate, zinc salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O,O’-Bis(2-methylbutyl) hydrogen dithiophosphate, zinc salt is a chemical compound with the molecular formula C20H44O4P2S4Zn and a molecular weight of 604.20 g/mol. This compound is known for its unique chemical properties and is widely used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O,O’-Bis(2-methylbutyl) hydrogen dithiophosphate, zinc salt typically involves the reaction of O,O’-Bis(2-methylbutyl) hydrogen dithiophosphate with zinc ions. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of O,O’-Bis(2-methylbutyl) hydrogen dithiophosphate, zinc salt is often carried out in large-scale reactors. The process involves the continuous addition of reactants and the removal of by-products to maintain the efficiency of the reaction. Quality control measures are implemented to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
O,O’-Bis(2-methylbutyl) hydrogen dithiophosphate, zinc salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of zinc and sulfur-containing products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of O,O’-Bis(2-methylbutyl) hydrogen dithiophosphate, zinc salt include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction pathway .
Major Products
The major products formed from the reactions of O,O’-Bis(2-methylbutyl) hydrogen dithiophosphate, zinc salt depend on the specific reaction conditions. For example, oxidation reactions may yield zinc oxide and sulfur-containing by-products, while substitution reactions can produce a variety of substituted phosphates .
Aplicaciones Científicas De Investigación
O,O’-Bis(2-methylbutyl) hydrogen dithiophosphate, zinc salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of lubricants, additives, and other industrial products
Mecanismo De Acción
The mechanism of action of O,O’-Bis(2-methylbutyl) hydrogen dithiophosphate, zinc salt involves its interaction with specific molecular targets. The compound can bind to metal ions and proteins, affecting their function and activity. The pathways involved in its mechanism of action include the modulation of enzyme activity and the disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- O,O’-Bis(2-ethylhexyl) hydrogen dithiophosphate, zinc salt
- O,O’-Bis(2-methylpropyl) hydrogen dithiophosphate, zinc salt
- O,O’-Bis(2-butyl) hydrogen dithiophosphate, zinc salt
Uniqueness
O,O’-Bis(2-methylbutyl) hydrogen dithiophosphate, zinc salt is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its reactivity in various chemical reactions make it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
64191-10-2 |
|---|---|
Fórmula molecular |
C20H44O4P2S4Zn |
Peso molecular |
604.2 g/mol |
Nombre IUPAC |
zinc;bis(2-methylbutoxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C10H23O2PS2.Zn/c2*1-5-9(3)7-11-13(14,15)12-8-10(4)6-2;/h2*9-10H,5-8H2,1-4H3,(H,14,15);/q;;+2/p-2 |
Clave InChI |
YCDHMFAQVRKJIL-UHFFFAOYSA-L |
SMILES canónico |
CCC(C)COP(=S)(OCC(C)CC)[S-].CCC(C)COP(=S)(OCC(C)CC)[S-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


